![molecular formula C21H14ClNO3 B2514693 6-(5-Chloro-2-methoxyphenyl)benzo[d][2]benzazepine-5,7-dione CAS No. 533868-23-4](/img/structure/B2514693.png)
6-(5-Chloro-2-methoxyphenyl)benzo[d][2]benzazepine-5,7-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound "6-(5-Chloro-2-methoxyphenyl)benzo[d] benzazepine-5,7-dione" is a derivative of the benzazepine class, which is known for its potential dopaminergic activity. Dopaminergic compounds are of significant interest due to their role in modulating dopamine receptors, which are critical in various physiological processes including renal blood flow and central nervous system functions .
Synthesis Analysis
The synthesis of related benzazepine derivatives involves cyclization of amino alcohols followed by demethylation processes. Specifically, the synthesis of 6-chloro-7,8-dihydroxy-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepines, which share a structural similarity with the compound , includes the preparation of benzaldehydes, conversion to phenylacetic acids, N-acylation of arylethanolamines, reduction to amines, and subsequent cyclization to yield the final benzazepine products .
Molecular Structure Analysis
The molecular structure of benzazepine derivatives is characterized by a benzazepine core, which can be modified at various positions to alter its physicochemical and biological properties. For instance, the presence of a chloro group and methoxy groups on the phenyl ring can significantly influence the lipophilicity and, consequently, the dopaminergic activity of these compounds .
Chemical Reactions Analysis
The reactivity of benzazepine derivatives can be influenced by the presence of substituents on the nitrogen atom, as seen in the study of (RS)-6-chloro-7-or 9-(1,2,3,5-tetrahydro-4,1-benzoxazepin-3-yl)-7H-or 9H-purines. These compounds exhibit different reactivities towards nucleophiles, and the chlorine atom at the 6" position of the purine moiety shows variable substitution feasibility depending on the alkylation at the N-7" or N-9" positions .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzazepine derivatives are closely related to their structure. The lipophilicity of these compounds is a key factor in their dopaminergic activity, as more lipophilic derivatives tend to show better central dopaminergic activity. The presence of hydroxyl groups and other substituents can also affect their solubility, reactivity, and biological activity. For example, the O-methyl derivatives of 6-chloro-2,3,4,5-tetrahydro-1-(4-hydroxyphenyl)-1H-3-benzazepin-7,8-diol were found to be less potent than their parent compound in activating dopamine-sensitive adenylate cyclase and as renal vasodilators .
Scientific Research Applications
Synthesis Techniques
The synthesis of benzazepine derivatives, which include compounds similar to 6-(5-Chloro-2-methoxyphenyl)benzo[d][2]benzazepine-5,7-dione, involves sophisticated chemical processes. One approach described involves the Schmidt reaction with tetrahydronaphthalene derivatives, followed by demethylation. This process highlights the complex synthesis routes necessary for creating specific benzazepine compounds with desired pharmacological properties (Guzikowski et al., 1997).
Pharmacological Targets
Benzazepine derivatives have been studied for their antagonistic properties against NMDA (N-methyl-d-aspartate) and AMPA (alpha-amino-3-hydroxy-5-methylisoxazole-4-propionic acid) receptors. These receptors are critical in the functioning of the central nervous system and are involved in various neurological processes and disorders. The research indicates that the substitution pattern on the benzazepine moiety significantly influences the compound's potency as an antagonist, providing insights into the structure-activity relationship essential for drug design (Guzikowski et al., 1997).
Microbial Reduction in Drug Synthesis
Stereospecific Microbial Reduction
The stereospecific microbial reduction of benzazepine derivatives demonstrates the integration of biotechnological methods in the synthesis of complex organic compounds. This process involves using specific microorganisms to catalyze the reduction of ketones to produce compounds with high optical purity, which is crucial for the pharmacological activity of many drugs. This method was successfully applied to create a key intermediate with significant optical purity, showcasing the potential of microbial biotransformations in pharmaceutical synthesis (Patel et al., 1991).
Dopamine Receptor Research
Dopaminergic Activity
Research on the dopaminergic activity of benzazepine derivatives, such as those similar to 6-(5-Chloro-2-methoxyphenyl)benzo[d][2]benzazepine-5,7-dione, has provided valuable insights into their potential as therapeutic agents targeting dopamine receptors. Such studies are foundational in understanding how these compounds can modulate dopaminergic signaling, which is implicated in various neurological and psychiatric disorders. The findings contribute to the broader field of neuropsychopharmacology and the development of novel therapeutics (Pfeiffer et al., 1982).
properties
IUPAC Name |
6-(5-chloro-2-methoxyphenyl)benzo[d][2]benzazepine-5,7-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14ClNO3/c1-26-19-11-10-13(22)12-18(19)23-20(24)16-8-4-2-6-14(16)15-7-3-5-9-17(15)21(23)25/h2-12H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJPWLKYUIRIWRI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)N2C(=O)C3=CC=CC=C3C4=CC=CC=C4C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(5-Chloro-2-methoxyphenyl)benzo[d][2]benzazepine-5,7-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-[4-[[6-(3,5-Dimethylpyrazol-1-yl)pyrimidin-4-yl]oxymethyl]piperidin-1-yl]-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2514610.png)
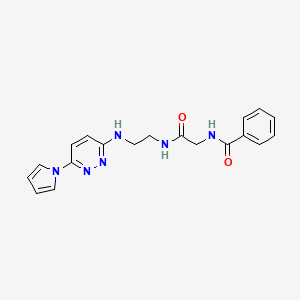

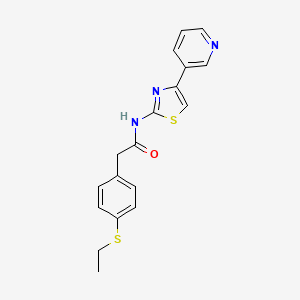
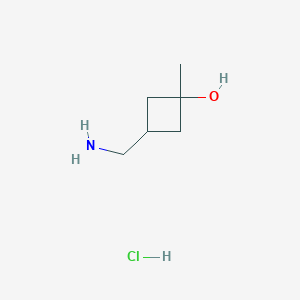
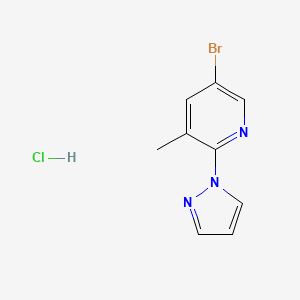


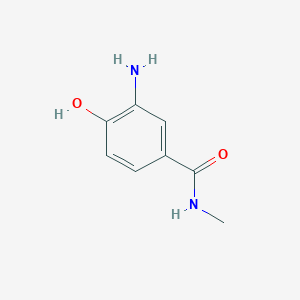
![[(4-Bromo-3-methylphenyl)sulfonyl]-3-pyridylamine](/img/structure/B2514626.png)
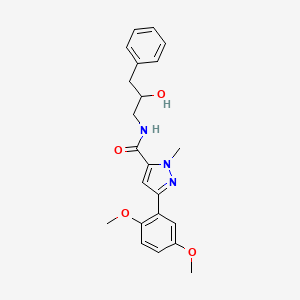
![3-[1-(2-Methylpropyl)pyrazol-4-yl]-7-oxa-2-azaspiro[3.5]nonane](/img/structure/B2514629.png)
![3-[3-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine](/img/structure/B2514631.png)